molecular formula C13H18FNO B3266011 [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol CAS No. 415712-70-8

[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol

Cat. No.: B3266011
CAS No.: 415712-70-8
M. Wt: 223.29 g/mol
InChI Key: ZOKKRZGMRRIGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluorobenzyl group and the hydroxyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol typically involves the reaction of 2-fluorobenzyl chloride with piperidine under basic conditions to form the intermediate [1-(2-Fluoro-benzyl)-piperidine]. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield the final product, this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a model compound to investigate the pharmacokinetics and pharmacodynamics of similar molecules .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the development of new materials and as a building block for the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of [1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets in biological systems. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Fluoro-benzyl)-piperidine]
  • [1-(2-Fluoro-benzyl)-piperidin-2-one]
  • [1-(2-Fluoro-benzyl)-piperidin-2-amine]

Uniqueness

[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol is unique due to the presence of both the fluorobenzyl and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

[1-[(2-fluorophenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-7-2-1-5-11(13)9-15-8-4-3-6-12(15)10-16/h1-2,5,7,12,16H,3-4,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKKRZGMRRIGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol
Reactant of Route 3
Reactant of Route 3
[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol
Reactant of Route 4
Reactant of Route 4
[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol
Reactant of Route 6
Reactant of Route 6
[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.